8,11-Eicosadiynoic acid
Overview
Description
8,11-Eicosadiynoic Acid is an unsaturated fatty acid characterized by the presence of two triple bonds at the 8th and 11th positions of its carbon chain. This compound is known for its role as a steroid 5α-reductase inhibitor, making it significant in the research of conditions like acne .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8,11-Eicosadiynoic Acid typically involves the coupling of appropriate alkyne precursors under controlled conditions. One common method is the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which involves the reaction of terminal alkynes with halogenated intermediates .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, ensuring high purity and yield. The process often includes steps like purification through column chromatography and crystallization to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 8,11-Eicosadiynoic Acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of epoxides or other oxygenated derivatives.
Reduction: Hydrogenation of the triple bonds can yield saturated fatty acids.
Substitution: The triple bonds can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or osmium tetroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Epoxides or hydroxylated fatty acids.
Reduction: Saturated fatty acids.
Substitution: Various substituted fatty acid derivatives.
Scientific Research Applications
8,11-Eicosadiynoic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in inhibiting steroid 5α-reductase, which is crucial in the metabolism of steroids.
Medicine: Investigated for its potential in treating conditions like acne due to its inhibitory effects on steroid 5α-reductase.
Industry: Utilized in the production of specialized chemicals and materials
Mechanism of Action
The primary mechanism of action of 8,11-Eicosadiynoic Acid involves the inhibition of steroid 5α-reductase. This enzyme is responsible for the conversion of testosterone to dihydrotestosterone, a potent androgen. By inhibiting this enzyme, this compound can reduce the levels of dihydrotestosterone, thereby exerting its effects on conditions like acne .
Comparison with Similar Compounds
Linoleic Acid: An unsaturated fatty acid with two double bonds, commonly found in vegetable oils.
Arachidonic Acid: A polyunsaturated fatty acid with four double bonds, involved in the biosynthesis of prostaglandins.
Eicosapentaenoic Acid: An omega-3 fatty acid with five double bonds, known for its anti-inflammatory properties.
Uniqueness of 8,11-Eicosadiynoic Acid: this compound is unique due to its dual triple bonds, which confer distinct chemical reactivity and biological activity. Its ability to inhibit steroid 5α-reductase sets it apart from other fatty acids, making it a valuable compound in both research and potential therapeutic applications .
Properties
IUPAC Name |
icosa-8,11-diynoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h2-8,11,14-19H2,1H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJBBHZDIKZCZAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC#CCC#CCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00274340 | |
Record name | 8,11-Eicosadiynoicacid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00274340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82073-91-4 | |
Record name | 8,11-Eicosadiynoicacid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00274340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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